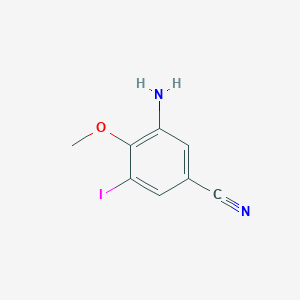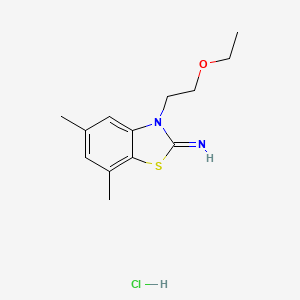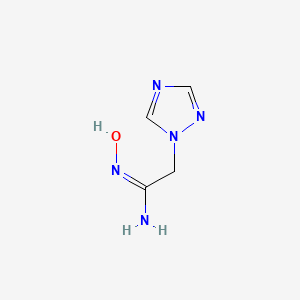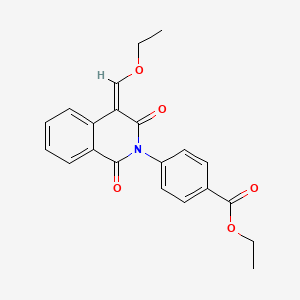![molecular formula C11H8N2O B12344273 2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
2,4a-Dihydropyrido[3,4-b]indol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4a-Dihydropyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique tricyclic structure, which combines an indole and a pyridine ring. It has garnered significant interest due to its potential pharmacological and biological activities, making it a valuable target for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4a-Dihydropyrido[3,4-b]indol-1-one typically involves a multi-step process. One common method starts with the reaction of 1H-indole-2-carboxylic acid, an aldehyde, and an amine in ethanol under reflux conditions to form Mannich products. These products are then dehydrated in the presence of 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium (HATU) to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4a-Dihydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2,4a-Dihydropyrido[3,4-b]indol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2,4a-Dihydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, as an mGluR1 antagonist, it binds to the metabotropic glutamate receptor 1, inhibiting its activity and modulating neurotransmission. As a cannabinoid 2 receptor agonist, it activates the receptor, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydropyrrolo[3,4-b]indol-3(4H)-one: Shares a similar indole-based structure and exhibits comparable biological activities.
2,9-Dihydropyrano[2,3-b]-indoles: Another class of indole derivatives with distinct pharmacological properties.
Uniqueness: 2,4a-Dihydropyrido[3,4-b]indol-1-one stands out due to its unique tricyclic structure, which imparts specific biological activities not commonly found in other indole derivatives. Its ability to act on multiple molecular targets makes it a versatile compound for therapeutic development.
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2,4a-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,8H,(H,12,14) |
InChI-Schlüssel |
CAFXISHUSVPFLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C=CNC(=O)C3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)

![3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)



![[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12344216.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)


![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)

![[(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
